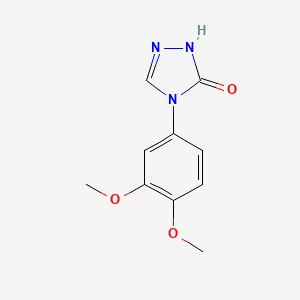
4-(3,4-Dimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antiseizure Pharmacophore Development
Triazole compounds, such as 4-(3,4-Dimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, have garnered significant interest in medicinal chemistry due to their diverse bioactivities. Specifically, 1,2,4-triazoles have been extensively researched for their potential as antiseizure pharmacophores. Recent studies have demonstrated that compounds containing the 1,2,4-triazole structure or related configurations exhibit notable antiseizure activity and safety profiles. This highlights the potential of such compounds, including 4-(3,4-Dimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, to be further developed and utilized in antiseizure therapeutics (Wang, Quan, & Liu, 2022).
Soil Microbiota and Enzyme Activities
Triazole fungicides, including derivatives of 4-(3,4-Dimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, have been the subject of studies focusing on their effects on soil microbiota and the activities of enzymes found in soil. The toxicity of triazole fungicides is known to affect a wide range of non-target organisms. The impact of these compounds on soil microbial communities and the activities of soil enzymes is dose-dependent, with high concentrations significantly altering microbial structures and reducing microbial population and enzymatic activities. This underscores the importance of understanding and regulating the environmental impact of such compounds (Roman, Voiculescu, Filip, Ostafe, & Isvoran, 2021).
Pharmacogenomics of Antifungal Agents
The pharmacogenomics of triazole antifungal agents, possibly including those related to 4-(3,4-Dimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, have been a significant area of study. These agents are known to interact with various cytochrome P450 enzymes, which can lead to substantial population-specific variations in drug efficacy, safety, and dosing. Genetic polymorphisms in enzymes such as CYP2C9, CYP2C19, and CYP3A5 play a crucial role in the metabolism of triazole antifungal agents, influencing their pharmacological effects and interactions. This research area is critical for optimizing the therapeutic use of triazole antifungal agents and understanding their broader pharmacological implications (Amsden & Gubbins, 2017).
Mécanisme D'action
Target of Action
Mode of Action
Similar compounds have been shown to have both agonist and antagonist effects on alpha-receptors, in addition to antagonist activity at beta-1 receptors . This suggests that the compound might interact with its targets in a similar manner, leading to changes in cellular signaling pathways.
Biochemical Pathways
For instance, compounds in the phenylpropanoic acid class can interact with aromatic-amino-acid aminotransferase , which plays a crucial role in the metabolism of aromatic amino acids.
Pharmacokinetics
Similar compounds have been shown to have various pharmacokinetic properties . Understanding these properties is crucial for determining the compound’s bioavailability and its overall effect in the body.
Result of Action
Similar compounds have been shown to have various effects, such as inhibiting the activity of certain enzymes . These effects can lead to changes in cellular signaling pathways and can have various downstream effects.
Propriétés
IUPAC Name |
4-(3,4-dimethoxyphenyl)-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-15-8-4-3-7(5-9(8)16-2)13-6-11-12-10(13)14/h3-6H,1-2H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKNHSFVKATQIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C=NNC2=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



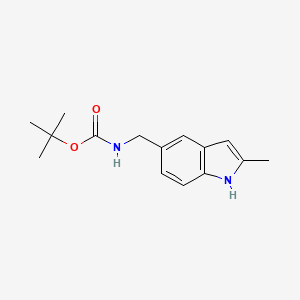
![4-methyl-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B1415271.png)
![N'-{[6-(trifluoromethyl)-3-pyridinyl]carbonyl}benzenesulfonohydrazide](/img/structure/B1415272.png)
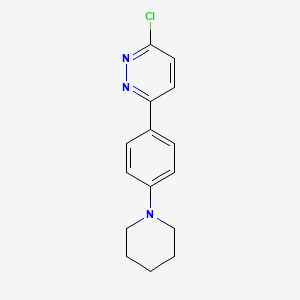
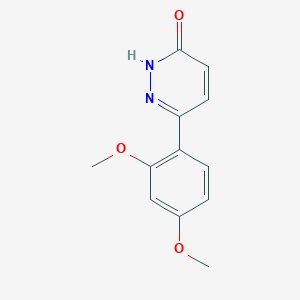
![1-[(6-Chloropyridin-3-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1415277.png)
![1-[4-Cyano-2-(2-thienyl)-1,3-oxazol-5-yl]piperidine-4-carboxylic acid](/img/structure/B1415278.png)

![N-ethyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide](/img/structure/B1415281.png)

![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2,6-difluorobenzenesulfonamide](/img/structure/B1415283.png)
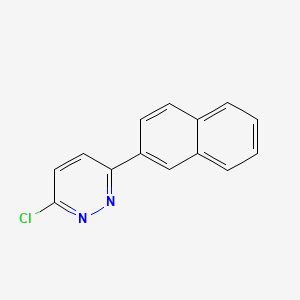

![7-(3-Methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazine-4-thiol](/img/structure/B1415289.png)